molecular formula C44H85NO5 B13360205 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate

Cat. No.: B13360205
M. Wt: 708.1 g/mol
InChI Key: GREIDTLHMPLUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a heptadecanyl group, a hydroxyethyl group, and a pentylcyclohexyl group.

Preparation Methods

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate typically involves a series of chemical reactions. One common method is through esterification, where octanoic acid reacts with this compound under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate involves its interaction with lipid membranes. The compound forms lipid nanoparticles that can encapsulate and deliver mRNA into cells. These nanoparticles enter cells through receptor-mediated endocytosis, where the ionizable lipids bind to the negatively charged mRNA backbone . This allows the mRNA to be released into the cytoplasm, where it can be translated into proteins.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate is unique due to its specific molecular structure and functional groups. Similar compounds include:

These compounds share similar properties but differ in their specific applications and interactions due to the variations in their molecular structures.

Properties

Molecular Formula

C44H85NO5

Molecular Weight

708.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-[6-oxo-6-(4-pentylcyclohexyl)oxyhexyl]amino]octanoate

InChI

InChI=1S/C44H85NO5/c1-4-7-10-12-15-21-28-41(29-22-16-13-11-8-5-2)49-43(47)30-23-17-14-18-25-36-45(38-39-46)37-26-19-24-31-44(48)50-42-34-32-40(33-35-42)27-20-9-6-3/h40-42,46H,4-39H2,1-3H3

InChI Key

GREIDTLHMPLUTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OC1CCC(CC1)CCCCC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.